(4-Phenylpyridin-2-YL)methanol

Description

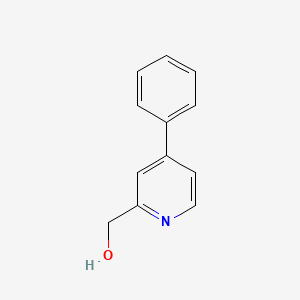

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-12-8-11(6-7-13-12)10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHORUBQDRBJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480943 | |

| Record name | (4-PHENYLPYRIDIN-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55218-73-0 | |

| Record name | (4-PHENYLPYRIDIN-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (4-Phenylpyridin-2-yl)methanol: Synthesis, Characterization, and Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenylpyridin-2-yl)methanol is a pivotal bifunctional molecule featuring both a phenyl-substituted pyridine core and a primary alcohol. This unique structural arrangement makes it a highly versatile building block in medicinal chemistry and materials science. Its derivatives are integral to the development of novel therapeutics, particularly as antagonists for ion channels and as key intermediates in the synthesis of complex bioactive compounds. This guide provides a comprehensive overview of its chemical properties, detailed synthetic and purification protocols, in-depth analytical characterization, and significant applications, offering researchers a practical and scientifically grounded resource.

Chemical Identity and Properties

(4-Phenylpyridin-2-yl)methanol is a stable, solid organic compound. The strategic placement of the phenyl group at the 4-position and the hydroxymethyl group at the 2-position of the pyridine ring dictates its reactivity and utility as a synthetic intermediate.

Chemical Structure:

Nomenclature and Identifiers:

-

IUPAC Name: (4-Phenylpyridin-2-yl)methanol

-

CAS Number: 55218-73-0[1]

-

Molecular Formula: C₁₂H₁₁NO[2]

-

MDL Number: MFCD15143392[2]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 185.22 g/mol | [2] |

| Boiling Point | 330.8 ± 27.0 °C at 760 mmHg | [2] |

| Physical State | Solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |

Synthesis and Purification

The synthesis of (4-Phenylpyridin-2-yl)methanol can be achieved through several routes. A common and effective method involves a Suzuki cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings, followed by reduction of a carbonyl group. This section details a robust, lab-scale protocol starting from 2-bromo-4-phenylpyridine.

Rationale for Synthetic Strategy

The chosen synthetic pathway prioritizes regioselectivity and high yield. The palladium-catalyzed Suzuki coupling is exceptionally reliable for forming the 4-phenylpyridine core. Subsequent reduction of a precursor aldehyde or ketone to the primary alcohol is a high-yielding and straightforward transformation. Using a mild reducing agent like sodium borohydride is preferable to stronger agents like lithium aluminum hydride due to its lower cost, greater safety profile, and ease of handling, while still providing excellent yields at room temperature.[3]

Detailed Experimental Protocol: Synthesis from 2-Bromo-4-phenylpyridine

Step 1: Suzuki Coupling to form 4-Phenyl-2-formylpyridine

This step is a conceptual prerequisite for a formyl-group reduction pathway. A more direct route involves the reduction of a pre-existing carbonyl. For this guide, we will focus on the reduction of a commercially available or previously synthesized ketone precursor, phenyl(pyridin-2-yl)methanone, as a representative example of the key reduction step.

Step 2: Reduction of Phenyl(pyridin-2-yl)methanone

-

Preparation: In a round-bottom flask, dissolve phenyl(pyridin-2-yl)methanone (1.0 eq) in a mixture of tetrahydrofuran (THF) and ethanol (4:3 v/v).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The use of potassium borohydride is also an effective, lower-cost alternative.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

-

Quenching: Carefully quench the reaction by slowly adding a dilute solution of hydrochloric acid.

-

Work-up: Remove the organic solvents via rotary evaporation. Extract the resulting aqueous solution three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (4-Phenylpyridin-2-yl)methanol as a white solid.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the reduction and purification of (4-Phenylpyridin-2-yl)methanol.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized (4-Phenylpyridin-2-yl)methanol is critical. A combination of NMR spectroscopy and Mass Spectrometry provides unambiguous structural verification.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons on both the phenyl and pyridine rings, a singlet for the methylene (-CH₂) protons adjacent to the alcohol, and a broad singlet for the hydroxyl (-OH) proton. |

| ¹³C NMR | Resonances for all 12 carbon atoms, including distinct signals for the ipso-carbons of the phenyl-pyridine linkage and the methylene carbon (~60-65 ppm).[4] |

| Mass Spec (MS) | A molecular ion peak [M]+ corresponding to the molecular weight of 185.22. |

Note: Specific chemical shifts can vary based on the solvent and instrument used. It is recommended to compare obtained spectra with reference data.[5][6][7]

Applications in Research and Development

(4-Phenylpyridin-2-yl)methanol and its isomers are crucial scaffolds in modern chemistry. Their utility spans from medicinal chemistry to the development of advanced materials.

Medicinal Chemistry and Drug Discovery

The pyridinyl methanol moiety is a recognized pharmacophore. Derivatives of this scaffold have been extensively investigated for various therapeutic targets.

-

Ion Channel Antagonists: The (pyridin-2-yl)methanol structure is a core component of novel and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[8][9] These antagonists are potential therapeutics for treating conditions related to inflammation, neuropathic pain, and skin disorders.[8][9]

-

Chiral Building Blocks: Chiral versions, such as (R)- and (S)-phenyl(pyridin-2-yl)methanol, are invaluable intermediates in the asymmetric synthesis of natural products and pharmaceuticals.[8][10][11] For example, this chiral backbone is found in antihistamines like bepotastine and carbinoxamine, and the antimalarial drug mefloquine.[8][11]

-

Organic Synthesis Intermediate: The compound serves as a versatile starting material for creating more complex molecules. The hydroxyl group can be easily converted to other functionalities, enabling the construction of diverse chemical libraries for drug screening.[2]

Application in Drug Synthesis Pathway

Caption: Role of (4-Phenylpyridin-2-yl)methanol as a key intermediate in a drug synthesis pathway.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of (4-Phenylpyridin-2-yl)methanol and ensure laboratory safety.

-

Safety Precautions: The compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[12] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[2]

Conclusion

(4-Phenylpyridin-2-yl)methanol is a compound of significant interest due to its adaptable structure. Its role as a foundational building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry, is well-established. The synthetic protocols are robust, and the analytical methods for its characterization are straightforward. As research into complex therapeutics continues, the demand for versatile intermediates like (4-Phenylpyridin-2-yl)methanol is poised to grow, making a thorough understanding of its chemistry essential for innovation in the field.

References

-

PubChem. (4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. (2020). Supplementary Information. Available from: [Link]

- CN109776400B. (2020). Preparation method of (R)-phenyl (pyridine-2-yl) methanol derivative. Google Patents.

-

PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. phenyl(pyridin-2-yl)methanol - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. phenyl-pyridin-4-ylmethanol - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

- CN109824579B. (2020). Preparation method of (S)-phenyl (pyridine-2-yl) methanol derivative. Google Patents.

-

Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5271-5292. Available from: [Link]

-

Alajarín, R., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES, 75(1), 59-71. Available from: [Link]

-

PubChem. (2-chloro-phenyl)-pyridin-3-yl-methanol: (Hydrochloride). National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. (4-Phenylpyridin-2-yl)methanol. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Zhang, L., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1017. Available from: [Link]

-

Asghar, M. A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(11), 3183. Available from: [Link]

- EP1502907A1. (2005). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. Google Patents.

Sources

- 1. 55218-73-0|(4-Phenylpyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 2. (4-Phenylpyridin-2-yl)methanol [myskinrecipes.com]

- 3. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]

- 4. Diphenyl(4-pyridyl)methanol(1620-30-0) 13C NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]

- 9. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 11. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 12. (4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Phenylpyridin-2-YL)methanol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenylpyridin-2-YL)methanol is a heterocyclic aromatic alcohol with significant potential in medicinal chemistry and materials science. Its structure, featuring a phenyl group at the 4-position and a hydroxymethyl group at the 2-position of the pyridine ring, offers a unique scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of (4-Phenylpyridin-2-YL)methanol. While experimental data for this specific isomer is limited in publicly available literature, this guide synthesizes information from closely related isomers and analogous compounds to provide a predictive and practical resource for researchers. We will delve into the expected spectroscopic characteristics, reactivity, and offer detailed experimental protocols for its synthesis, grounded in established chemical principles.

Introduction: The Significance of the Phenylpyridine Scaffold

The phenylpyridine moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. The introduction of a phenyl group onto the pyridine ring can significantly influence the molecule's steric and electronic properties, enhancing its binding affinity to biological targets and modulating its pharmacokinetic profile. The further incorporation of a methanol group provides a handle for additional chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The specific substitution pattern, as in (4-Phenylpyridin-2-YL)methanol, is crucial in determining the molecule's overall three-dimensional shape and its potential interactions with enzymes and receptors.

Physicochemical Properties: A Comparative Analysis

Table 1: Comparison of Physical Properties of Phenylpyridine Methanol Isomers and Analogs

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| (4-Phenylpyridin-2-YL)methanol | (Predicted) | C₁₂H₁₁NO | 185.22 | Not Available | Not Available | [1] |

| (4-(Pyridin-2-yl)phenyl)methanol | Isomer | C₁₂H₁₁NO | 185.22 | 84-86 | Not Available | [2] |

| Phenyl(pyridin-2-yl)methanol | Isomer | C₁₂H₁₁NO | 185.22 | 68-71 | 140-142 (0.5 mmHg) | [3] |

| 4-Pyridinemethanol, 2-phenyl- | Isomer | C₁₂H₁₁NO | 185.22 | Not Available | 105-115 (0.05 Torr) | [4] |

Based on the data from its isomers, (4-Phenylpyridin-2-YL)methanol is expected to be a solid at room temperature with a melting point likely in the range of its isomers. Its solubility is predicted to be good in organic solvents such as methanol, ethanol, and chloroform, with limited solubility in water[5].

Spectroscopic Characterization (Predicted)

The structural elucidation of (4-Phenylpyridin-2-YL)methanol would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and pyridine rings, a singlet or a doublet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton. The chemical shifts of the pyridine protons will be influenced by the positions of the phenyl and hydroxymethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms. The chemical shifts of the pyridine carbons will be characteristic of a 2,4-disubstituted pyridine ring. The methylene carbon will appear in the aliphatic region, typically around 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (4-Phenylpyridin-2-YL)methanol is predicted to exhibit the following characteristic absorption bands:

-

A broad band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine and phenyl rings in the 1400-1600 cm⁻¹ region.

-

C-O stretching vibration of the primary alcohol around 1000-1050 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, (4-Phenylpyridin-2-YL)methanol is expected to show a molecular ion peak (M⁺) at m/z = 185. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or fragments from the pyridine and phenyl rings.

Chemical Properties and Reactivity

The chemical reactivity of (4-Phenylpyridin-2-YL)methanol is dictated by the interplay of the phenyl, pyridine, and methanol functional groups.

-

Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

-

Esterification/Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acid chlorides, and etherification with alkyl halides in the presence of a base.

-

Reactions of the Pyridine Ring: The nitrogen atom of the pyridine ring can act as a base or a nucleophile. It can be protonated by acids to form pyridinium salts or alkylated to form N-alkylpyridinium salts. The pyridine ring can also participate in metal-catalyzed cross-coupling reactions for further functionalization.

Synthesis of (4-Phenylpyridin-2-YL)methanol: An Exemplary Protocol

While a specific, detailed protocol for the synthesis of (4-Phenylpyridin-2-YL)methanol is not readily found, a logical and effective approach would be the reduction of the corresponding carboxylic acid or its ester. A plausible synthetic route is outlined below, based on established methodologies for similar compounds[6].

Caption: A generalized workflow for the synthesis of (4-Phenylpyridin-2-YL)methanol.

Step-by-Step Experimental Protocol:

Objective: To synthesize (4-Phenylpyridin-2-YL)methanol by the reduction of 4-phenylpicolinic acid.

Materials:

-

4-Phenylpicolinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Starting Material: Dissolve 4-phenylpicolinic acid (1 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the LiAlH₄ suspension at 0 °C using a dropping funnel. Causality: The slow addition at low temperature helps to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Trustworthiness: This specific workup procedure (Fieser workup) is a well-established and safe method for quenching LiAlH₄ reductions, resulting in a granular precipitate that is easy to filter.

-

Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite® and wash the filter cake with THF or diethyl ether. Combine the organic filtrates.

-

Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (4-Phenylpyridin-2-YL)methanol.

-

Characterization: Confirm the identity and purity of the product using NMR, IR, and MS as described in the predicted spectroscopic characterization section.

Potential Applications in Drug Discovery and Materials Science

The (4-Phenylpyridin-2-YL)methanol scaffold holds considerable promise for various applications, particularly in the field of drug discovery.

Caption: Potential applications of the (4-Phenylpyridin-2-YL)methanol scaffold.

-

Anticancer Agents: Phenylpyridine derivatives have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression. The specific stereochemistry and electronic properties of (4-Phenylpyridin-2-YL)methanol could be exploited to design selective enzyme inhibitors.

-

Anti-inflammatory Agents: The pyridine ring is a common feature in many anti-inflammatory drugs. Modifications of the (4-Phenylpyridin-2-YL)methanol scaffold could lead to the discovery of novel anti-inflammatory agents.

-

Central Nervous System (CNS) Active Compounds: The lipophilic nature of the phenyl group and the hydrogen bonding capability of the methanol and pyridine functionalities make this scaffold a promising starting point for the development of CNS-active drugs.

-

Materials Science: Phenylpyridine derivatives are known to be excellent ligands for the formation of metal complexes with interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs)[7].

Conclusion

(4-Phenylpyridin-2-YL)methanol represents a valuable, yet underexplored, chemical entity with significant potential. While direct experimental data remains scarce, this technical guide has provided a comprehensive overview of its predicted physicochemical properties, spectroscopic signatures, and reactivity based on a thorough analysis of its isomers and related compounds. The provided synthetic protocol offers a practical starting point for its preparation in a laboratory setting. Further research into the synthesis, characterization, and biological evaluation of (4-Phenylpyridin-2-YL)methanol and its derivatives is highly encouraged and is expected to unveil novel applications in both medicinal chemistry and materials science.

References

- Generic Supplier Information. (n.d.).

-

Journal of the American Chemical Society. (n.d.). The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin). [Link]

- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.

-

PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. [Link]

-

PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. [Link]

- Google Patents. (n.d.). Preparation method of 4-chlorophenyl-2-pyridyl methanol.

-

MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]

-

Wikipedia. (n.d.). 2-Phenylpyridine. [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

-

PubChem. (n.d.). 2-Phenylpyridine. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Chemical Suppliers. (n.d.). (4-Phenylpyridin-2-yl)methanol | CAS 55218-73-0. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. US3413297A - Process for the preparation of 2-methyl-3 - hydroxy - 4,5 - disubstituted-pyridines via 5 - lower alkoxyoxazolyl-(4)-acetic acid esters - Google Patents [patents.google.com]

- 3. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Pyridinemethanol, 2-phenyl- CAS#: 4634-12-2 [m.chemicalbook.com]

- 5. Phenylpyridine: Properties, Applications, Safety Data & Supplier Information – Expert Guide China [pipzine-chem.com]

- 6. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 7. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Importance of (4-Phenylpyridin-2-YL)methanol

An In-depth Technical Guide to the Synthesis of (4-Phenylpyridin-2-YL)methanol

(4-Phenylpyridin-2-YL)methanol is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its rigid, defined three-dimensional structure, featuring a phenyl group at the 4-position and a reactive hydroxymethyl handle at the 2-position, makes it an attractive scaffold for constructing complex molecular architectures. The pyridine nitrogen introduces a key site for hydrogen bonding and alters the electronic properties of the molecule, which is often crucial for modulating biological activity and material characteristics. The synthesis of this molecule, however, presents a classic challenge in heterocyclic chemistry: achieving regioselective functionalization of the pyridine ring. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the underlying chemical logic, field-proven protocols, and comparative advantages of each approach to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By deconstructing (4-Phenylpyridin-2-YL)methanol, we can identify the key bond disconnections and thus the primary strategic pathways for its construction. The analysis reveals two major strategic disconnections:

-

C4-Phenyl Bond: Disconnecting the bond between the pyridine C4 and the phenyl ring suggests strategies that form this bond, such as cross-coupling reactions. This implies starting with a pre-functionalized 2-(hydroxymethyl)pyridine derivative.

-

C2-CH₂OH Bond: Disconnecting the hydroxymethyl group suggests its formation from a precursor functional group at the C2 position of a 4-phenylpyridine core. This is often the more versatile and commonly employed strategy.

Caption: Retrosynthetic analysis of (4-Phenylpyridin-2-YL)methanol.

This analysis logically structures our investigation into two primary approaches: first, constructing the 4-phenylpyridine core followed by installation of the methanol group, and second, attaching the phenyl group to a pre-existing 2-(hydroxymethyl)pyridine scaffold.

Pathway I: Synthesis via a 4-Phenylpyridine Intermediate

This is the most prevalent and versatile approach, which involves the initial synthesis of a 4-phenylpyridine core, followed by the introduction of the hydroxymethyl group at the C2 position. The power of this strategy lies in the robustness of modern cross-coupling reactions.

Step 1A: Suzuki-Miyaura Cross-Coupling to form the 4-Phenylpyridine Core

The Suzuki-Miyaura reaction is the workhorse of modern organic synthesis for creating C(sp²)-C(sp²) bonds due to its high functional group tolerance and mild conditions.[1] The key is to couple a 4-halopyridine with a phenylboronic acid derivative, or vice-versa. A common starting material is 2-bromo-4-chloropyridine, which allows for selective coupling at the more reactive 4-position, leaving the 2-bromo group available for subsequent functionalization.

Causality: Palladium catalysts are used because their catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, provides a low-energy pathway for the bond formation.[2] The choice of ligand is critical; phosphine-based ligands like triphenylphosphine (PPh₃) or more complex Buchwald ligands are often used to stabilize the palladium catalyst and facilitate the reaction.

Caption: Workflow for Pathway I via Suzuki Coupling and Grignard Reaction.

Step 1B: Alternative Cross-Couplings

-

Ullmann Reaction: A classical copper-catalyzed coupling of two aryl halides.[3][4] While effective, it often requires high temperatures and stoichiometric amounts of copper, making it less favorable than palladium-catalyzed methods for complex substrates.[5][6]

-

C-H Activation: A more modern and atom-economical approach involves the direct arylation of pyridine at the C4 position.[7][8] This avoids the need for pre-halogenated pyridines but can suffer from regioselectivity issues and may require specialized directing groups or catalysts.[9][10][11]

Step 2: Introduction of the Hydroxymethyl Group

Once the 2-bromo-4-phenylpyridine intermediate is secured, the final hydroxymethyl group can be installed.

This is a classic and reliable method for one-carbon homologation to form a primary alcohol. The 2-bromopyridine is converted into a Grignard reagent, which then acts as a nucleophile, attacking an electrophilic formaldehyde source.[12]

Trustworthiness: The protocol is self-validating. The formation of the Grignard reagent can be visually confirmed (cloudy solution) and its successful reaction with formaldehyde is robust. The primary challenge is ensuring strictly anhydrous conditions, as Grignard reagents are highly basic and readily quenched by water.[13][14]

Experimental Protocol: Synthesis of (4-Phenylpyridin-2-YL)methanol via Grignard Reaction

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.

-

Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. In the dropping funnel, place a solution of 2-bromo-4-phenylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated (disappearance of iodine color, bubbling), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.[15]

-

Reaction with Formaldehyde: Cool the Grignard solution to 0 °C in an ice bath. Pass a stream of dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of dry paraformaldehyde in THF. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (4-Phenylpyridin-2-YL)methanol as a solid.

An alternative to the Grignard route is to first convert the 2-bromo group into a carbonyl-containing functionality (e.g., aldehyde, ester, or carboxylic acid) and then reduce it.

-

Oxidation of a Methyl Group: If starting with 2-methyl-4-phenylpyridine, the methyl group can be oxidized to an aldehyde (4-phenylpyridine-2-carboxaldehyde) using reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂).[16][17][18]

-

Reduction: The resulting aldehyde or a corresponding carboxylic acid can be reduced to the primary alcohol. Sodium borohydride (NaBH₄) is an excellent choice for reducing the aldehyde, as it is selective and does not typically reduce the pyridine ring. For a carboxylic acid, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would be required.[19][20][21][22]

Causality: NaBH₄ is a source of hydride (H⁻) ions, which nucleophilically attack the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during workup to give the alcohol. This method is often preferred for its operational simplicity and milder conditions compared to the Grignard reaction.

Pathway II: Synthesis via Late-Stage Phenylation

This less common but viable strategy involves introducing the phenyl group at the C4 position of a pre-functionalized 2-(hydroxymethyl)pyridine derivative.

Caption: Workflow for Pathway II via Late-Stage Suzuki Coupling.

The primary challenge here is the potential for the free hydroxyl group to interfere with the cross-coupling reaction, for instance, by coordinating to the metal catalyst or reacting with the base. Therefore, it is often necessary to protect the alcohol as an ether (e.g., silyl ether, benzyl ether) before the coupling reaction and then deprotect it in a final step.

Expertise & Experience: While this adds two steps to the synthesis (protection and deprotection), it can be advantageous if the starting material, 4-bromo-2-(hydroxymethyl)pyridine, is more readily available or cheaper than the precursors for Pathway I. The choice between Pathway I and II is thus a strategic one, balancing atom economy, step count, and the cost of starting materials.

Quantitative Data Summary & Comparison

| Pathway | Key Reactions | Typical Starting Materials | Overall Yield Range | Advantages | Disadvantages |

| I-A | Suzuki Coupling, Grignard Reaction | 2-Bromo-4-chloropyridine, Phenylboronic acid, Formaldehyde | 50-70% | Convergent, reliable, well-established methods. | Requires strictly anhydrous conditions for Grignard step. |

| I-B | Oxidation, Reduction | 2-Methyl-4-phenylpyridine | 40-60% | Avoids organometallic reagents, milder reduction step. | Oxidation of the methyl group can be low-yielding or over-oxidize. |

| II | Protection, Suzuki Coupling, Deprotection | 4-Bromo-2-(hydroxymethyl)pyridine, Phenylboronic acid | 45-65% | May use more accessible starting materials. | Longer sequence (adds protection/deprotection steps). Potential for catalyst inhibition by free -OH. |

Conclusion

The synthesis of (4-Phenylpyridin-2-YL)methanol is most effectively approached via a convergent strategy that first establishes the 4-phenylpyridine core, followed by functionalization at the C2 position. The combination of a Suzuki-Miyaura cross-coupling to form 2-bromo-4-phenylpyridine, followed by a Grignard reaction with formaldehyde, represents the most robust and versatile pathway. An alternative involving the reduction of a 2-carboxaldehyde derivative offers milder conditions but may require a challenging initial oxidation step. The choice of the optimal pathway will ultimately depend on the specific resources, scale, and expertise available in the laboratory. This guide provides the foundational knowledge and practical protocols necessary for researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

- Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis.

- Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies.

- ResearchGate. (n.d.). C-H Functionalization of Pyridines.

- J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.

- Journal of the American Chemical Society. (n.d.). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh.

- Ask this paper | Bohrium. (2023). c-h-functionalization-of-pyridines.

- Benchchem. (n.d.). Synthesis of 4-(tert-Butyl)-2-phenylpyridine via Suzuki Coupling: Application Notes and Protocols.

- Wikipedia. (n.d.). Sonogashira coupling.

- RSC Publishing. (2014). Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot.

- PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.

- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.

- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF.

- J. Org. Chem. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.

- ACS Publications. (n.d.). Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst | The Journal of Organic Chemistry.

- Google Patents. (n.d.). US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.

- ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.

- Wikipedia. (n.d.). Ullmann reaction.

- PMC - NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.

- To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.).

- BYJU'S. (n.d.). Ullmann Reaction.

- Thermo Fisher Scientific - DE. (n.d.). Ullmann Reaction.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

- PMC - NIH. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.

- ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry.

- ResearchGate. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst.

- Chemistry LibreTexts. (2021). 5.2: Catalytic Hydrogenation.

- YouTube. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 8. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. sphinxsai.com [sphinxsai.com]

- 16. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

An In-depth Technical Guide to (4-Phenylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

(4-Phenylpyridin-2-yl)methanol emerges as a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a pyridine ring substituted with both a phenyl group and a hydroxymethyl moiety, presents a versatile scaffold for the construction of complex molecular entities with significant therapeutic potential. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of (4-Phenylpyridin-2-yl)methanol, delving into its nomenclature, physicochemical properties, synthesis, and burgeoning applications. By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as an authoritative resource, empowering researchers to unlock the full potential of this valuable synthetic intermediate.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to scientific discourse and reproducibility. This section delineates the formal nomenclature and common identifiers for (4-Phenylpyridin-2-yl)methanol.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (4-phenylpyridin-2-yl)methanol .

Commonly encountered synonyms in literature and chemical catalogs include:

-

2-Hydroxymethyl-4-phenylpyridine

-

4-Phenyl-2-pyridinemethanol

-

4-Phenyl-2-pyridylcarbinol

Chemical Structure and Identifiers

The structural representation and key registry numbers are crucial for unambiguous identification in databases and procurement.

Figure 1. Chemical structure of (4-phenylpyridin-2-yl)methanol.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 55218-73-0 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| MDL Number | MFCD15143392 |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation.

Table 2: Physicochemical Properties of (4-Phenylpyridin-2-yl)methanol

| Property | Value | Source |

| Melting Point | 69.0 to 73.0 °C | |

| Boiling Point | 330.8 ± 27.0 °C at 760 mmHg | [1] |

| Solubility | Information not readily available | |

| Appearance | White to off-white crystalline powder |

Spectroscopic Data

While comprehensive, peer-reviewed spectroscopic data for (4-phenylpyridin-2-yl)methanol is not widely published, typical spectral characteristics can be inferred from its structural motifs. The following are predicted key signals:

-

¹H NMR: Aromatic protons of the phenyl and pyridine rings are expected in the range of δ 7.0-8.5 ppm. The methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: Aromatic carbons would resonate in the δ 120-160 ppm region. The methylene carbon is anticipated around δ 60-65 ppm.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching of the aromatic rings just above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band would be expected around 1050-1150 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 185. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the bond between the two aromatic rings.

Synthesis and Experimental Protocols

The synthesis of (4-phenylpyridin-2-yl)methanol can be approached through several strategic disconnections. A common and effective method involves the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid derivative.

Synthetic Pathway: Reduction of 4-Phenylpicolinaldehyde

A plausible and direct synthetic route is the reduction of 4-phenylpicolinaldehyde. This method is advantageous due to the commercial availability of the starting aldehyde and the high efficiency of modern reducing agents.

Figure 2. Synthetic pathway for (4-phenylpyridin-2-yl)methanol via reduction.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard chemical transformations for the reduction of aldehydes to alcohols.

Materials and Reagents:

-

4-Phenylpicolinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylpicolinaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Partition the resulting aqueous residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (4-phenylpyridin-2-yl)methanol.

Applications in Research and Drug Development

The structural features of (4-phenylpyridin-2-yl)methanol make it a valuable intermediate in several areas of chemical and pharmaceutical research.

Precursor for Bioactive Molecules

The primary application of (4-phenylpyridin-2-yl)methanol is as a versatile building block in the synthesis of more complex molecules with potential biological activity. The hydroxyl group provides a reactive handle for further chemical transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. The pyridine nitrogen can act as a hydrogen bond acceptor or a site for coordination with metal centers in biological targets.

While direct biological activity of the parent molecule is not extensively documented, derivatives of similar pyridinylmethanol scaffolds have shown promise. For instance, certain (pyridin-2-yl)methanol derivatives have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain sensation and skin disorders[2][3].

Ligand in Coordination Chemistry and Catalysis

The pyridine nitrogen and the hydroxyl oxygen of (4-phenylpyridin-2-yl)methanol can act as a bidentate ligand, capable of coordinating with various transition metals. This property makes it a candidate for the development of novel catalysts for a range of organic transformations. The phenyl group at the 4-position can be used to tune the steric and electronic properties of the resulting metal complexes, potentially influencing their catalytic activity and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (4-phenylpyridin-2-yl)methanol.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(4-Phenylpyridin-2-yl)methanol stands as a compound of significant interest for researchers in organic synthesis and drug discovery. Its well-defined structure, coupled with its synthetic accessibility, provides a solid foundation for the exploration of new chemical space. The presence of multiple functional groups allows for diverse chemical modifications, paving the way for the creation of novel ligands for catalysis and the development of new therapeutic agents. As research continues to uncover the full potential of this versatile building block, (4-phenylpyridin-2-yl)methanol is poised to remain a valuable tool in the arsenal of the modern chemist.

References

-

Alfa Aesar. (n.d.). (4-Phenylpyridin-2-yl)methanol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (4-Phenylpyridin-2-yl)methanol. Retrieved from [Link]

- Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5183-5198.

-

ResearchGate. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Retrieved from [Link]

Sources

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to (4-Phenylpyridin-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

(4-Phenylpyridin-2-YL)methanol, identified by the CAS number 55218-73-0 , is a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its unique structure, which combines a pyridine ring with a phenyl group and a methanol substituent, renders it a valuable building block for the creation of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, particularly its emerging role in the development of novel therapeutics. The insights and protocols detailed herein are designed to empower researchers in their pursuit of innovative chemical entities.

Core Chemical and Physical Properties

A foundational understanding of a compound's properties is paramount for its effective application in research and development. The key physicochemical data for (4-Phenylpyridin-2-YL)methanol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55218-73-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO | [2][3] |

| Molecular Weight | 185.23 g/mol | [3] |

| SMILES | OCc1nc(ccc1)c2ccccc2 | [2] |

| Purity | Typically ≥95% | [3] |

While extensive experimental data for this specific isomer is not broadly published, related pyridine methanol derivatives are generally crystalline solids. For instance, the parent compound 4-Phenylpyridine is a light brown crystalline solid with a melting point of 77-78 °C.[4]

Synthesis and Mechanistic Considerations

The synthesis of (4-Phenylpyridin-2-YL)methanol is not extensively detailed in publicly available literature. However, based on established principles of organic chemistry and synthetic routes for analogous compounds, a logical and efficient pathway involves the reduction of a suitable precursor, such as 2-formyl-4-phenylpyridine or a corresponding carboxylic acid derivative.

A prevalent method for synthesizing similar pyridinyl methanol structures is the asymmetric hydrogenation of the corresponding ketone. This approach is particularly valuable for producing chiral alcohols with high enantioselectivity, which is often a critical requirement in drug development.[5][6]

Logical Synthesis Workflow

The following diagram illustrates a plausible and widely utilized synthetic approach, starting from the related compound 4-phenylpyridine.

Caption: Plausible synthetic workflow for (4-Phenylpyridin-2-YL)methanol.

Experimental Protocol: Asymmetric Hydrogenation (Exemplary)

The following protocol is adapted from methodologies used for structurally similar compounds and serves as an authoritative template for researchers.[5][6] This specific example details the asymmetric hydrogenation of a ketone precursor to yield a chiral alcohol.

Objective: To synthesize an enantiomerically enriched pyridinyl methanol derivative from its corresponding ketone.

Materials:

-

Phenyl(pyridin-2-yl)methanone (ketone precursor)

-

Chiral ligand (e.g., a BINAP derivative)

-

Metal complex (e.g., [Ir(COD)Cl]₂)

-

Methanol (solvent)

-

Base (e.g., Lithium tert-butoxide)

-

Hydrogen gas (H₂)

-

High-pressure autoclave

Step-by-Step Methodology:

-

Catalyst Preparation:

-

In an inert argon atmosphere, add the chiral ligand and the metal complex to a reaction flask.

-

Add anhydrous methanol as the solvent.

-

Stir the mixture at room temperature (e.g., 25°C) for approximately 30-60 minutes to allow for the formation of the active catalyst.

-

-

Hydrogenation Reaction:

-

In a high-pressure autoclave, charge the phenyl(pyridin-2-yl)methanone, the pre-formed catalyst solution, additional methanol, and the base.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0-5.0 MPa).

-

Heat the reaction mixture to the target temperature (e.g., 40-80°C) and maintain stirring for 8-12 hours.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add water to the residue and perform an extraction with an organic solvent, such as ethyl acetate.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

-

-

Purification and Analysis:

-

Purify the crude product using column chromatography or recrystallization.

-

Analyze the final product for purity (e.g., via HPLC) and enantiomeric excess (e.g., via chiral HPLC). Yields for such reactions are often high, potentially exceeding 95%, with enantiomeric excess values (ee) also reaching over 95%.[5]

-

Applications in Drug Discovery and Development

The (pyridin-2-yl)methanol scaffold is a cornerstone in the design of novel bioactive molecules. Its structural features allow it to serve as a versatile intermediate for creating compounds that can interact with specific biological targets.

Central Role in TRPV3 Antagonist Development

A significant application of (4-Phenylpyridin-2-YL)methanol and its derivatives is in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[7][8]

-

Therapeutic Target: TRPV3 is a cation channel found in tissues such as the skin, spinal cord, and dorsal root ganglia. It is implicated in a range of physiological processes, including pain sensation, inflammation, and skin disorders.[7]

-

Mechanism of Action: By developing selective antagonists that block the activity of the TRPV3 channel, it is possible to modulate these pathways. This offers a promising therapeutic strategy for conditions like neuropathic pain and other central pain disorders.[7]

-

Drug Candidate Development: Research has shown that optimizing molecules containing the pyridinyl methanol moiety can lead to potent and selective TRPV3 antagonists. These compounds have demonstrated favorable preclinical profiles, highlighting their potential for further development into clinically effective drugs.[7][8]

The following diagram illustrates the logical relationship between the core chemical scaffold and its therapeutic application.

Caption: Pathway from chemical scaffold to therapeutic application.

Safety and Handling

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Standard laboratory safety protocols should be strictly followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and direct contact with skin and eyes.

References

-

(4-Phenylpyridin-2-yl)methanol. Doron Scientific. [Link]

-

(4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239. PubChem, National Center for Biotechnology Information. [Link]

-

Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585. PubChem, National Center for Biotechnology Information. [Link]

-

(4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719. PubChem, National Center for Biotechnology Information. [Link]

- Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.

- Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed, National Center for Biotechnology Information. [Link]

-

4-Phenylpyridine | C11H9N | CID 13651. PubChem, National Center for Biotechnology Information. [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. [Link]

-

(4-PHENYLPYRIDIN-2-YL)METHANOL [P95357]. ChemUniverse. [Link]

Sources

- 1. 55218-73-0|(4-Phenylpyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 2. doronscientific.com [doronscientific.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 6. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 7. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]

- 9. (4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic C-Arm of (4-Phenylpyridin-2-YL)methanol: A Technical Primer

Molecular Structure and Its Spectroscopic Implications

(4-Phenylpyridin-2-YL)methanol possesses a unique combination of a pyridine ring, a phenyl group, and a primary alcohol. This intricate arrangement of functional groups gives rise to a distinct spectroscopic signature. The phenyl ring introduces aromatic protons and carbons, while the substituted pyridine ring exhibits characteristic shifts due to the nitrogen's electron-withdrawing nature. The methanol group contributes a hydroxyl proton and a methylene group, both of which are readily identifiable in NMR spectroscopy.

Caption: Molecular structure of (4-Phenylpyridin-2-YL)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for (4-Phenylpyridin-2-YL)methanol.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and pyridine rings, as well as the methylene and hydroxyl protons of the methanol group.

Table 1: Predicted ¹H NMR Data for (4-Phenylpyridin-2-YL)methanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H6 (Pyridine) |

| ~7.8 | d | 1H | H3 (Pyridine) |

| ~7.6 | m | 2H | H2', H6' (Phenyl) |

| ~7.5 | m | 2H | H3', H5' (Phenyl) |

| ~7.4 | m | 1H | H4' (Phenyl) |

| ~7.3 | d | 1H | H5 (Pyridine) |

| ~4.8 | s | 2H | -CH₂OH |

| ~4.5 | t (broad) | 1H | -OH |

Causality of Experimental Choices: The choice of a deuterated solvent, such as CDCl₃ or DMSO-d₆, is critical for ¹H NMR. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. The addition of a small amount of D₂O can be used to confirm the hydroxyl proton signal, as it will exchange with the deuterium and disappear from the spectrum. The choice of a 400 or 500 MHz spectrometer provides sufficient resolution to distinguish between the various aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Dissolve approximately 5-10 mg of (4-Phenylpyridin-2-YL)methanol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for (4-Phenylpyridin-2-YL)methanol

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 (Pyridine) |

| ~150 | C6 (Pyridine) |

| ~148 | C4 (Pyridine) |

| ~138 | C1' (Phenyl) |

| ~129 | C3', C5' (Phenyl) |

| ~128 | C4' (Phenyl) |

| ~127 | C2', C6' (Phenyl) |

| ~121 | C3 (Pyridine) |

| ~119 | C5 (Pyridine) |

| ~65 | -CH₂OH |

Expertise & Experience: The chemical shifts of the pyridine carbons are significantly influenced by the nitrogen atom. The carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear at a lower field. The phenyl-substituted carbon (C4) also experiences a downfield shift. The methylene carbon of the methanol group will have a characteristic shift around 65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (4-Phenylpyridin-2-YL)methanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for (4-Phenylpyridin-2-YL)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1580 | Medium-Strong | C=N stretch (pyridine) |

| 1500-1400 | Medium-Strong | C=C stretch (aromatic) |

| 1200-1000 | Strong | C-O stretch (alcohol) |

Trustworthiness: The broadness of the O-H stretching band is a reliable indicator of hydrogen bonding, which is expected for the alcohol functionality. The presence of sharp peaks in the 1600-1400 cm⁻¹ region is a hallmark of aromatic systems.

Experimental Protocol: IR Spectroscopy

-

Prepare a sample of (4-Phenylpyridin-2-YL)methanol as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for (4-Phenylpyridin-2-YL)methanol

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular ion) |

| 184 | [M-H]⁺ |

| 168 | [M-OH]⁺ |

| 154 | [M-CH₂OH]⁺ |

| 108 | [Phenyl-CH₂]⁺ |

| 78 | [Pyridine]⁺ |

| 77 | [Phenyl]⁺ |

Authoritative Grounding: The molecular ion peak at m/z 185 would confirm the molecular weight of the compound (C₁₂H₁₁NO). The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments. The loss of a hydroxyl radical (17 amu) or the entire hydroxymethyl group (31 amu) are common fragmentation pathways for benzylic alcohols.

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of (4-Phenylpyridin-2-YL)methanol in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a suitable m/z range.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Caption: Predicted major fragmentation pathways.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for (4-Phenylpyridin-2-YL)methanol. By understanding the expected NMR, IR, and MS characteristics, researchers can more effectively identify and characterize this compound in their synthetic and analytical workflows. While the data presented here is based on established spectroscopic principles and analysis of similar structures, it provides a robust framework for the interpretation of experimental results.

References

Due to the lack of specific experimental data in publicly accessible, peer-reviewed literature for (4-Phenylpyridin-2-YL)methanol, this section provides references to general spectroscopic techniques and databases that are authoritative in the field.

-

Title: Introduction to Spectroscopy Source: Cengage URL: [Link]

-

Title: PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

-

Title: Spectroscopic Methods in Organic Chemistry Source: Thieme URL: [Link]

An In-depth Technical Guide to the Crystal Structure of Phenyl(pyridin-2-yl)methanol

Introduction: Unveiling the Solid-State Architecture of a Key Medicinal Scaffold

Phenyl(pyridin-2-yl)methanol, a molecule possessing both a pyridine and a phenyl ring attached to a stereogenic carbinol center, represents a fundamental structural motif in medicinal chemistry and materials science. Its derivatives are integral to various pharmacologically active compounds.[1] A profound understanding of its three-dimensional structure in the solid state is paramount, as crystal packing and intermolecular interactions dictate crucial physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. For drug development professionals, this knowledge is foundational for formulation design, polymorph screening, and the rational design of next-generation therapeutics.

This guide provides a comprehensive examination of the crystal structure of phenyl(pyridin-2-yl)methanol. Moving beyond a mere presentation of data, we will delve into the causal relationships behind the experimental protocols, from synthesis and crystallization to the final structural elucidation by single-crystal X-ray diffraction (SC-XRD). We will dissect the intricate network of intermolecular forces that govern the crystal packing, offering insights grounded in authoritative crystallographic data.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to determining a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals of sufficient quality for diffraction experiments. The chosen protocols are not arbitrary; they are selected to ensure a pure, well-ordered crystalline sample.

Synthesis Protocol: Selective Reduction of 2-Benzoylpyridine

The synthesis of phenyl(pyridin-2-yl)methanol is efficiently achieved via the reduction of the corresponding ketone, 2-benzoylpyridine. Sodium borohydride (NaBH₄) in ethanol is the reagent system of choice for this transformation.[2]

Causality Behind the Method:

-

Chemoselectivity: Sodium borohydride is a mild reducing agent, expertly suited for the selective reduction of ketones and aldehydes. It does not reduce the aromatic pyridine or phenyl rings under these conditions, ensuring the integrity of the core molecular framework.

-

Solvent Choice: Ethanol serves as an excellent protic solvent that not only dissolves the starting material but also participates in the reaction mechanism by protonating the intermediate alkoxide species to yield the final alcohol product.

-

Workup Procedure: The addition of water and subsequent heating helps to quench any unreacted NaBH₄ and facilitate the precipitation or extraction of the product. Ethyl acetate is a common choice for extraction due to its polarity, which allows for efficient partitioning of the desired alcohol from the aqueous phase.

Experimental Protocol:

-

Dissolve 2-benzoylpyridine (5.0 g, 0.027 mol) in 60 ml of ethanol (EtOH) at room temperature.

-

Slowly add sodium borohydride (3.13 g, 0.083 mol) to the solution with gentle stirring. The slow addition is crucial to control the exothermic reaction.

-

Continue stirring the solution for 1 hour at room temperature to ensure the reaction proceeds to completion.

-

Add 60 ml of water to the reaction mixture and heat at 363 K (90 °C) for 15 minutes.

-

After allowing the solution to cool to room temperature, extract the product into ethyl acetate (50 ml).

-

Evaporate the organic solvent under reduced pressure to yield the product as a pale green oil.[2]

Caption: Synthesis workflow for phenyl(pyridin-2-yl)methanol.

Crystallization Protocol: The Art of Slow Evaporation

Obtaining a crystal suitable for SC-XRD requires a slow, controlled process that allows molecules to self-assemble into a highly ordered lattice. The slow evaporation technique is a classic and effective method for this purpose.

Causality Behind the Method: Slow evaporation from a solution allows the concentration of the solute to increase gradually, reaching supersaturation under near-equilibrium conditions. This minimizes the formation of nucleation sites and promotes the growth of a small number of large, well-defined single crystals rather than a mass of polycrystalline powder. Ethanol is an appropriate solvent as it has a moderate vapor pressure and is a good solvent for the compound.[2]

Experimental Protocol:

-

Dissolve the synthesized phenyl(pyridin-2-yl)methanol oil in a minimal amount of ethanol.

-

Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent.

-

Store the container in a vibration-free environment at room temperature.

-

Over several days, colorless crystals suitable for X-ray diffraction will form.[2]

Elucidation of the Crystal Structure via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise atomic arrangement within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the spatial relationship between molecules.

The Experimental and Computational Workflow

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the crystal structure is solved and refined.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Refinement Parameters

The crystallographic data provides a quantitative description of the crystal lattice. The structure of phenyl(pyridin-2-yl)methanol was solved and refined using established and trusted software packages like SHELXS and SHELXL, ensuring the reliability of the final model.[2]

| Parameter | Value | Significance |

| Chemical Formula | C₁₂H₁₁NO | Defines the elemental composition of the asymmetric unit. |

| Formula Weight | 185.22 g/mol | Molar mass of the compound.[3] |

| Crystal System | Orthorhombic | The unit cell is a rectangular prism with unequal axes. |

| Space Group | Pna2₁ | A non-centrosymmetric space group, indicating a chiral packing arrangement. |

| a | 7.4385 (8) Å | Unit cell dimension along the a-axis.[2] |

| b | 14.3429 (16) Å | Unit cell dimension along the b-axis.[2] |

| c | 9.2255 (10) Å | Unit cell dimension along the c-axis.[2] |

| V | 984.27 (19) ų | Volume of the unit cell.[2] |

| Z | 4 | Number of molecules in the unit cell.[2] |

| Temperature | 296 K | Data collection temperature (room temperature).[2] |

| R[F² > 2σ(F²)] | 0.039 | R-factor, an indicator of the agreement between the model and experimental data. |

| wR(F²) | 0.084 | Weighted R-factor, a more robust measure of refinement quality.[2] |

Molecular Conformation

Within the crystal, the phenyl(pyridin-2-yl)methanol molecule adopts a specific, low-energy conformation. The most notable feature is the significant twist between the two aromatic rings. The pyridine and phenyl rings are inclined to each other by a dihedral angle of 71.42 (10)°.[2][4][5] This non-planar arrangement is a direct consequence of minimizing steric repulsion between the ortho-hydrogens of the two rings, a common feature in linked aromatic systems.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is dictated by a delicate balance of intermolecular forces.[6][7] In the case of phenyl(pyridin-2-yl)methanol, the crystal packing is dominated by a strong and highly directional hydrogen bond.

The Dominant Supramolecular Synthon: O—H⋯N Hydrogen Bonding